molecular formula C27H36N2O7 B13858496 N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-3-[(2R,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]oxypropanamide

N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-3-[(2R,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]oxypropanamide

Cat. No.: B13858496
M. Wt: 500.6 g/mol
InChI Key: JEOGEDBYVNQFDA-CFWNNJLBSA-N
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Description

N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-3-[(2R,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]oxypropanamide is a synthetic compound that has garnered attention in various fields of scientific research This compound is structurally complex, featuring a piperidine ring, a phenylethyl group, and a tetrahydroxyoxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-3-[(2R,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]oxypropanamide typically involves multiple steps, starting with the preparation of the piperidine ring. This is followed by the introduction of the phenylethyl group and the tetrahydroxyoxane moiety. Common reagents used in these reactions include phenylmagnesium bromide, piperidine, and various protecting groups to ensure the stability of intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity, often involving continuous flow chemistry and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-3-[(2R,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]oxypropanamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-3-[(2R,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]oxypropanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: It is investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-3-[(2R,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]oxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in pain signaling, thereby exerting analgesic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide (cyclopropylfentanyl)
  • N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide (furanylfentanyl)
  • N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide (THF-F)

Uniqueness

What sets N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-3-[(2R,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]oxypropanamide apart from similar compounds is its unique tetrahydroxyoxane moiety, which may confer distinct chemical and biological properties. This structural feature can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C27H36N2O7

Molecular Weight

500.6 g/mol

IUPAC Name

N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-3-[(2R,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]oxypropanamide

InChI

InChI=1S/C27H36N2O7/c30-22(14-18-35-27-25(33)23(31)24(32)26(34)36-27)29(20-9-5-2-6-10-20)21-12-16-28(17-13-21)15-11-19-7-3-1-4-8-19/h1-10,21,23-27,31-34H,11-18H2/t23?,24-,25?,26?,27-/m1/s1

InChI Key

JEOGEDBYVNQFDA-CFWNNJLBSA-N

Isomeric SMILES

C1CN(CCC1N(C2=CC=CC=C2)C(=O)CCO[C@H]3C(C([C@H](C(O3)O)O)O)O)CCC4=CC=CC=C4

Canonical SMILES

C1CN(CCC1N(C2=CC=CC=C2)C(=O)CCOC3C(C(C(C(O3)O)O)O)O)CCC4=CC=CC=C4

Origin of Product

United States

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